The synthesis of D(+)-Trehalose dihydrate can be achieved through several methods:
The enzymatic synthesis often requires specific reaction conditions, such as pH control and temperature optimization, to achieve maximum yield. For instance, trehalose synthase operates optimally at around 30-37°C with a neutral pH .
D(+)-Trehalose dihydrate has a unique molecular structure characterized by its two glucose units connected by an α,α-glycosidic bond. The presence of two water molecules in its dihydrate form contributes to its stability and solubility in aqueous solutions.
D(+)-Trehalose dihydrate participates in various chemical reactions typical of carbohydrates:
The hydrolysis reaction typically requires a temperature above 60°C for significant conversion rates, while enzymatic hydrolysis can occur at lower temperatures with higher specificity .
The mechanism by which D(+)-Trehalose dihydrate exerts its biological effects involves several processes:
Research indicates that trehalose enhances cell viability during cryopreservation procedures significantly compared to other cryoprotectants like glycerol or dimethyl sulfoxide .
D(+)-Trehalose dihydrate has numerous scientific applications:
D(+)-Trehalose dihydrate (C₁₂H₂₂O₁₁·2H₂O) is a non-reducing disaccharide where two α-glucose units are linked via a 1,1-glycosidic bond. Its molecular structure confers exceptional stability against acid hydrolysis and glycation reactions, distinguishing it from other disaccharides like sucrose or maltose. The dihydrate form—the predominant commercial variant—crystallizes in a rhomboid configuration and exhibits unique thermal behavior: melting initially at 97°C, resolidifying at 130°C after dehydration, and remelting at 203°C in anhydrous form [1] [5]. This resilience underpins its dual role in nature as a stress protectant and energy source, driving multidisciplinary research into its applications.
The discovery of trehalose traces back to 1832, when H.A. Wiggers isolated crystals from ergot of rye (Claviceps purpurea). Initially termed "mycose" by Mitscherlich (1858) after extraction from mushrooms, it was Berthelot who formally named it "trehalose" following its identification in trehala manna—a sweet secretion from Middle Eastern insects used historically as a food source [1]. Early analyses revealed its non-reducing property, high optical rotation ([α]D²⁰ +178°), and resistance to enzymatic cleavage by α-glucosidases [1] [3].
By the early 20th century, trehalose was considered rare, limited to sources like resurrection plants (Selaginella spp.) and trehala manna (20–25% yield). A breakthrough came in 1925 when Koch and Koch detected it in yeast, revealing its broader distribution. Enzymatic assays using trehalase—a highly specific hydrolase—later enabled precise quantification across species [1]. Historical evidence even suggests trehalose-rich insect secretions may correspond to the "manna" described in the Old Testament, highlighting its ancient dietary role [1].
Table 1: Natural Occurrence of Trehalose in Organisms
Source | Concentration | Function |
---|---|---|
Brewer’s yeast | 15–20% (dry weight) | Stress response, energy storage |
Shiitake mushrooms | 8–17% (dry weight) | Desiccation protection |
Insect hemolymph | 80–90% of blood sugars | Flight energy source |
Lobster hemolymph | 2.5 mg/100 ml | Osmoprotectant |
Honey | 0.1–1.9% | Dietary component |
Trehalose is a cornerstone of anhydrobiosis—the ability of organisms to survive near-complete desiccation. This capacity spans diverse taxa, including fungi, bacteria, insects (e.g., Polypedilum vanderplanki), and resurrection plants (Selaginella lepidophylla). In these organisms, trehalose accumulation during dehydration induces vitrification, a process where cellular matrices solidify into glass-like states that suspend metabolic activity and prevent macromolecular damage [2] [3].
Research on in vitro vitrified systems demonstrates trehalose’s superior protective capacity relative to sucrose or maltose. Its unique mechanism correlates with reduced glass fragility, a material property describing how viscosity changes near the glass transition temperature (Tg). Strong glass formers like trehalose exhibit gradual viscosity increases during drying, providing continuous protection against protein denaturation and membrane fusion [2]. Comparative studies show:
\text{Tg}_{\text{trehalose}} > \text{Tg}_{\text{sucrose}} > \text{Tg}_{\text{maltose}}
This hierarchy enables trehalose glasses to maintain stability at lower humidity levels and higher temperatures than other disaccharides [2].
In insects, trehalose serves as the primary hemolymph sugar (80–90% of carbohydrates), fueling flight muscles. Its cleavage by trehalase releases two glucose molecules per reaction—doubling the energy yield compared to starch degradation—making it evolutionarily advantageous for high-energy activities [1] [3]. Additionally, in bacteria, trehalose integrates into stress-responsive glycolipids, reinforcing cell walls against osmotic shock [1].
Table 2: Material Properties of Disaccharides in Vitrification
Property | Trehalose | Sucrose | Maltose |
---|---|---|---|
Glass Transition Temp (Tg) | Highest | Moderate | Lowest |
Glass Fragility | Low (Strong) | Moderate | High (Fragile) |
Water Retention | 11% (dihydrate) | Moderate | High |
Enzyme Protection | +++ | ++ | + |
The water displacement hypothesis further explains trehalose’s efficacy: its hydroxyl groups form hydrogen bonds with biomacromolecules, replacing water molecules and preserving hydration shells during drying [3] [5]. Molecular dynamics simulations reveal that at 1.5–2.2 M concentrations, trehalose molecules percolate to form continuous aggregates that stabilize proteins and membranes [5].
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